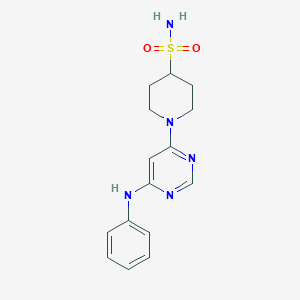
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2001 by researchers at the University of Pittsburgh and has since been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide acts as a selective agonist of mGluR7, a member of the metabotropic glutamate receptor family. Activation of mGluR7 has been shown to have a number of effects on neuronal function, including regulation of neurotransmitter release, modulation of ion channels, and regulation of synaptic plasticity.
Biochemical and Physiological Effects
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of the neurotransmitter GABA in the striatum, and to reduce the release of glutamate in the hippocampus. It has also been shown to reduce the activity of the dopaminergic system in the striatum, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a selective agonist of mGluR7, which allows for precise modulation of neuronal activity. It is also relatively stable and can be administered orally, which makes it easy to use in animal studies. However, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide is not without limitations. It has a relatively short half-life and may require frequent dosing in some studies. It is also relatively expensive compared to other research compounds.
Direcciones Futuras
There are several future directions for research on N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide. One area of interest is its potential as a treatment for drug addiction. Studies have shown that activation of mGluR7 can reduce drug-seeking behavior in animal models of addiction, and there is interest in developing N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide as a potential therapeutic agent for this purpose. Other areas of interest include its potential as a treatment for anxiety and depression, and its use in studying the role of mGluR7 in various neurological disorders.
Métodos De Síntesis
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-acetyl-3-methylphenol with 2,6-dimethylmorpholine to form the intermediate 4-(2,6-dimethylmorpholin-4-yl)phenol. This intermediate is then reacted with pyridine-2-carboxylic acid chloride to yield the final product, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke. It has also been studied for its potential as a treatment for anxiety, depression, and drug addiction.
Propiedades
IUPAC Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-9-17(5-6-19(13)16(4)25)23-21(26)20-10-18(7-8-22-20)24-11-14(2)27-15(3)12-24/h5-10,14-15H,11-12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPSICZLQGRXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)NC3=CC(=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)

![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)


![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![N-[5-(2-hydroxyethyl)-1,3-thiazol-2-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7436213.png)
![2-(dimethylsulfamoylamino)-N-[2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]acetamide](/img/structure/B7436222.png)
![6-(3-Cyclobutylpropylsulfanyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7436224.png)